Cas no 1352302-86-3 (N,N-Bis-boc-5-fluoro-2-nitro-phenylamine)

N,N-Bis-boc-5-fluoro-2-nitro-phenylamine is a protected amine derivative featuring bis-Boc (tert-butoxycarbonyl) groups, which enhance stability and facilitate controlled deprotection in synthetic applications. The presence of a fluorine substituent and a nitro group on the phenyl ring imparts unique reactivity, making it a valuable intermediate in the synthesis of fluorinated aromatic compounds, pharmaceuticals, and agrochemicals. The Boc protection ensures compatibility with a wide range of reaction conditions, while the electron-withdrawing nitro group enables further functionalization via nucleophilic aromatic substitution. This compound is particularly useful in multi-step organic synthesis, offering precise control over reactivity and selectivity.
N,N-Bis-boc-5-fluoro-2-nitro-phenylamine structure
1352302-86-3 structure
Product Name:N,N-Bis-boc-5-fluoro-2-nitro-phenylamine
CAS No:1352302-86-3
MF:C16H21FN2O6
MW:356.346148252487
CID:5053292
PubChem ID:67474095
Update Time:2026-02-28

N,N-Bis-boc-5-fluoro-2-nitro-phenylamine Chemical and Physical Properties

Names and Identifiers

    • N,N-Bis-boc-5-fluoro-2-nitro-phenylamine
    • tert-butyl N-(5-fluoro-2-nitrophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
    • Di-tert-butyl (5-fluoro-2-nitrophenyl)iminodicarbonate
    • tert-butyl N-[(tert-butoxy)carbonyl]-N-(5-fluoro-2-nitrophenyl)carbamate
    • C16H21FN2O6
    • E87777
    • N,N-Di-Boc-5-fluoro-2-nitroaniline
    • tert-butyl N-(tert-butoxycarbonyl)-N-(5-fluoro-2-nitrophenyl)carbamate
    • SCHEMBL2610943
    • SY333584
    • tert-Butyl (tert-butoxycarbonyl)(5-fluoro-2-nitrophenyl)carbamate
    • 1352302-86-3
    • HS-8548
    • MFCD30478177
    • Inchi: 1S/C16H21FN2O6/c1-15(2,3)24-13(20)18(14(21)25-16(4,5)6)12-9-10(17)7-8-11(12)19(22)23/h7-9H,1-6H3
    • InChI Key: FFMQJSXRJPHACJ-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=C(C=1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 356.13836456g/mol
  • Monoisotopic Mass: 356.13836456g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 492
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 102

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N,N-Bis-boc-5-fluoro-2-nitro-phenylamine Suppliers

Amadis Chemical Company Limited
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(CAS:1352302-86-3)N,N-Bis-boc-5-fluoro-2-nitro-phenylamine
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Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 22:20
Price ($):1150
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Additional information on N,N-Bis-boc-5-fluoro-2-nitro-phenylamine

Introduction to N,N-Bis-boc-5-fluoro-2-nitro-phenylamine (CAS No. 1352302-86-3)

N,N-Bis-boc-5-fluoro-2-nitro-phenylamine is a specialized organic compound with the chemical formula C19H23FN2O4. This compound is of significant interest in the field of pharmaceutical chemistry due to its unique structural features and potential applications in drug development. The presence of both Boc (tert-butoxycarbonyl) protecting groups and a nitro substituent on the aromatic ring makes it a versatile intermediate in the synthesis of more complex molecules.

The compound's molecular structure incorporates several key functional groups that contribute to its reactivity and utility. The Boc groups are commonly used in peptide synthesis to protect amine functionalities, ensuring selectivity during coupling reactions. On the other hand, the nitro group can be reduced to an amine, providing a pathway to introduce amine functionalities at specific positions within a molecule. This dual functionality makes N,N-Bis-boc-5-fluoro-2-nitro-phenylamine a valuable building block for constructing novel pharmacophores.

In recent years, there has been growing interest in fluorinated aromatic compounds due to their enhanced metabolic stability and improved bioavailability compared to their non-fluorinated counterparts. The fluorine atom in 5-fluoro-phenylamine can significantly influence the electronic properties of the molecule, affecting its binding affinity to biological targets. This has led to extensive research into fluorinated derivatives as potential therapeutic agents.

The synthesis of N,N-Bis-boc-5-fluoro-2-nitro-phenylamine involves multi-step organic transformations, each requiring precise control over reaction conditions to ensure high yield and purity. The introduction of the nitro group followed by selective reduction and subsequent protection with Boc groups are critical steps in this process. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to enhance the efficiency and selectivity of these transformations.

The compound's applications extend beyond pharmaceuticals into materials science and agrochemicals. For instance, fluorinated aromatic amines have been explored as intermediates in the synthesis of liquid crystals and organic semiconductors due to their ability to self-assemble into ordered structures. Additionally, these compounds can serve as precursors for developing novel agrochemicals with improved efficacy and environmental safety.

Recent studies have highlighted the potential of N,N-Bis-boc-5-fluoro-2-nitro-phenylamine in the development of targeted therapeutics. Researchers have leveraged its structural features to design molecules that interact selectively with specific biological targets, such as enzymes and receptors involved in disease pathways. By modulating the electronic properties of the aromatic ring through fluorination and nitration, it is possible to fine-tune the binding affinity and selectivity of these compounds.

The use of computational chemistry has played a pivotal role in understanding the reactivity and binding properties of N,N-Bis-boc-5-fluoro-2-nitro-phenylamine. Molecular modeling studies have provided insights into how structural modifications affect interactions with biological targets, guiding the design of more effective drug candidates. These computational approaches are increasingly integrated into drug discovery pipelines, accelerating the identification of promising candidates for further development.

In conclusion, N,N-Bis-boc-5-fluoro-2-nitro-phenylamine (CAS No. 1352302-86-3) is a multifunctional compound with broad applications in pharmaceuticals, materials science, and agrochemicals. Its unique structural features make it a valuable intermediate for constructing complex molecules with tailored properties. Ongoing research continues to uncover new possibilities for this compound, reinforcing its importance in modern chemical synthesis and drug development.

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Amadis Chemical Company Limited
(CAS:1352302-86-3)N,N-Bis-boc-5-fluoro-2-nitro-phenylamine
A1222677
Purity:99%
Quantity:10g
Price ($):1150
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